molecular formula C11H19N3O3S B363667 (E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide CAS No. 881483-41-6

(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B363667
CAS No.: 881483-41-6
M. Wt: 273.35g/mol
InChI Key: HXYXZJCDPHATMS-UHFFFAOYSA-N
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Description

(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide is a synthetic thiazolidine derivative offered for research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Compounds featuring the thiazolidine-2,4-dione core and acetamide linker are of significant interest in medicinal chemistry research . Specifically, molecular frameworks integrating thiazolidine-2,4-dione with an aryl acetamido functionality (Ar–NH–CO–CH2) have demonstrated notable antiproliferative potential in biological evaluations, acting through mechanisms that may include the induction of apoptosis and cell cycle arrest . The incorporation of specific side chains, such as the 3-methoxypropyl group in this molecule, is a common strategy to modulate the compound's physicochemical properties and interaction with biological targets. Researchers are exploring these classes of compounds for their potential as multifaceted agents, with mechanisms that may extend to the inhibition of enzymes like thyroid peroxidase or other metabolic pathways . This product is designed for scientists investigating the structure-activity relationships and therapeutic potential of novel heterocyclic small molecules.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-12-11-14(2)10(16)8(18-11)7-9(15)13-5-4-6-17-3/h8H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXZJCDPHATMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NCCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. Thiazolidine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of various substituents, such as the methoxypropyl group and methylimino moiety, contributes to its biological activity.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : Compounds similar to (E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide have been shown to induce apoptosis in cancer cells. For instance, derivatives containing thiazolidine rings have demonstrated the ability to trigger programmed cell death in various tumor cell lines, including MCF-7 (breast cancer) and K562 (leukemia) .
  • Cell Cycle Arrest : Some studies highlight that these compounds can cause cell cycle arrest at different phases, effectively inhibiting cancer cell proliferation. For example, certain thiazolidine derivatives have been observed to halt the cell cycle in the G1 phase, leading to reduced tumor growth .
  • Cytotoxicity : A study reported that derivatives of 2,4-dioxothiazolidine exhibited cytotoxic effects against several human tumor cell lines (HeLa, HT29, A549, MCF-7), with IC50 values indicating significant potency .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties as well:

  • Inhibition of Bacterial Growth : Thiazolidine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanisms often involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Synergistic Effects : Some studies suggest that combining thiazolidine derivatives with traditional antibiotics can enhance antibacterial efficacy, indicating their potential use in combination therapies to combat resistant strains .

The biological activity of (E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many thiazolidine derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in cancer metabolism or bacterial survival.
  • Modulation of Signaling Pathways : These compounds may alter signaling pathways related to cell survival and proliferation, such as PI3K/AKT/mTOR pathways .

Case Studies

A variety of studies have evaluated the biological activity of thiazolidine derivatives:

  • Patil et al. Study : This study synthesized multiple thiazolidine derivatives and tested their antiproliferative activity against seven tumor cell lines. The most active compounds showed significant inhibition against MCF-7 and K562 cells .
  • Havrylyuk et al. Research : Investigated 2,4-dioxothiazolidine derivatives for their cytotoxicity against several cancer types. Three compounds demonstrated remarkable activity against leukemia and breast cancer cell lines .
  • Verma et al. Findings : Reported on quinazolinone-thiazolidinone hybrids with potent anticancer effects against MCF-7 and A549 cell lines. The most effective compound exhibited an IC50 value of 1.003 µM against MCF-7 cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazolidinone derivatives showed promising results in inhibiting the proliferation of cancer cells, indicating a potential pathway for developing new cancer therapies .

Case Studies

  • Thiazolidinone Derivatives : A series of thiazolidinone compounds were synthesized and tested for anticancer activity. The results indicated that certain derivatives had IC50 values in the micromolar range against breast and colon cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance efficacy .
  • Molecular Modeling Studies : Computational studies have been performed to understand the binding interactions of thiazolidinones with target proteins involved in cancer progression. These studies provide insights into how structural modifications can lead to improved biological activity .

Synthesis and Characterization

The synthesis of (E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthesis process includes:

  • Formation of Thiazolidinone Ring : Utilizing appropriate starting materials such as isothiocyanates and amines.
  • Substitution Reactions : Introducing the methoxypropyl group through nucleophilic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to (E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide possess anti-inflammatory and antibacterial properties. For example:

  • Anti-inflammatory Activity : Studies have indicated that thiazolidinone derivatives can reduce inflammation markers in cellular models, highlighting their potential use in treating inflammatory diseases .
  • Antibacterial Properties : The compound has also been tested against various bacterial strains, showing significant inhibition, which suggests its potential application as an antibiotic agent .

Data Summary Table

Application AreaFindings/ResultsReferences
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines ,
Synthesis MethodologyMulti-step synthesis involving thiazolidinone formation
Pharmacological StudiesAnti-inflammatory and antibacterial properties

Comparison with Similar Compounds

Table 2. Physicochemical Comparison

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound Not reported 1.8 ~10 (DMSO)
BF37536 180–182 2.5 ~5 (DMSO)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide (3d) 165–167 3.1 ~2 (DMSO)

Key Findings:

  • The 3-methoxypropyl group reduces LogP compared to aromatic substituents, balancing lipophilicity and solubility.
  • Hypoglycemic derivatives () exhibit higher LogP values, correlating with prolonged half-lives but poorer solubility .

Preparation Methods

Reaction Mechanism:

  • Acylation : 3-Methoxypropylamine reacts with chloroacetyl chloride to form N-(3-methoxypropyl)chloroacetamide.

  • Cyclization : The chloroacetamide undergoes nucleophilic attack by thiourea’s sulfur atom, followed by intramolecular cyclization to form the thiazolidinone ring.

  • Imination : Subsequent treatment with methylamine introduces the 2-methylimino group via substitution or Schiff base formation.

Key Conditions :

  • Solvents: Ethanol, glacial acetic acid, or acetonitrile.

  • Catalysts: Sodium acetate or copper oxide.

  • Temperature: Reflux (80–100°C) for 4–16 hours.

Michael Addition Using α,β-Unsaturated Esters

(E)-Configuration in the acetamide side chain is achieved through Michael addition. Dimethyl acetylenedicarboxylate (DMAD) reacts with thiourea to form (E)-methyl 2-(2-amino-4-oxothiazol-5(4H)-ylidene)acetate (91% yield). Hydrolysis of the ester to carboxylic acid, followed by coupling with 3-methoxypropylamine, installs the acetamide moiety.

Synthetic Pathway:

  • Thiazolidinone Formation : DMAD and thiourea yield the (E)-configured thiazolidinone ester.

  • Ester Hydrolysis : NaOH/MeOH converts the ester to carboxylic acid.

  • Amidation : EDCI/HOBt-mediated coupling with 3-methoxypropylamine forms the acetamide.

Optimization Notes :

  • Stereoselectivity is controlled by electron-withdrawing groups on the α,β-unsaturated ester.

  • Yields drop to ~70% if the ester is hydrolyzed before amidation.

Amidation of Thiazolidinone Carboxylic Acids

Direct amidation of preformed thiazolidinone carboxylic acids offers modularity. For instance, β-aroylacrylic acids cyclize with thiourea to form 5-aroylmethyl-2-iminothiazolidin-4-ones (60–85% yield). Replacing the aroyl group with a carboxylic acid allows amidation with 3-methoxypropylamine.

Procedure :

  • Carboxylic Acid Synthesis : Maleic anhydride reacts with thiourea to form 1,3-thiazolidine-5-acetic acid.

  • Activation : The acid is converted to an acyl chloride using thionyl chloride.

  • Amine Coupling : 3-Methoxypropylamine is added under inert conditions to form the acetamide.

Challenges :

  • Overactivation may lead to dimerization.

  • Low temperatures (0–5°C) improve selectivity.

Functionalization via Nucleophilic Substitution

The methylimino group at position 2 is introduced via nucleophilic substitution. 2-Chlorothiazolidinones react with methylamine to replace the chloride. For example, 5,5-dialkyl-2-chloro-4-thiazolidinones react with methylamine in ethanol to yield 2-methylimino derivatives (65–78% yield).

Steps :

  • Chlorination : Treat 2-aminothiazolidinone with PCl₅ to form 2-chloro intermediate.

  • Amination : React with methylamine in ethanol at 50°C.

  • Workup : Neutralize with HCl to precipitate the product.

Critical Parameters :

  • Excess methylamine (2–3 eq.) ensures complete substitution.

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Stereoselective Synthesis of (E)-Isomer

The (E)-configuration is stabilized by conjugation between the thiazolidinone’s carbonyl and the acetamide’s double bond. Using maleic anhydride derivatives, such as N-ethylmaleimide, with thiourea yields (E)-configured products (74% yield).

Method :

  • Anhydride Opening : N-Ethylmaleimide reacts with thiourea to form α-(2-imino-4-oxothiazolidin-5-yl)acetamide.

  • Stereochemical Control : Rigid transition states favor (E)-geometry.

  • Purification : Crystallization from methanol/water mixtures enhances diastereomeric purity.

Data Summary :

ParameterValueSource
Yield (E)-isomer74–91%
Reaction Time12–48 hours
TemperatureRoom temp. – 80°C

Q & A

Q. What statistical approaches validate reproducibility in synthetic yields across batches?

  • Methodology :
  • Design of Experiments (DoE) : Optimizes variables (e.g., reaction time, solvent volume) via factorial designs .
  • ANOVA analysis : Identifies significant factors affecting yield .

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